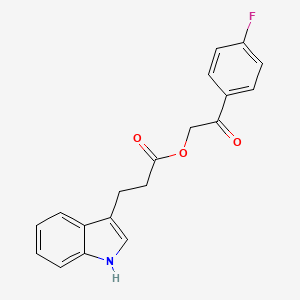
2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorophenyl compounds involves various strategies, including the use of 1,3,4 oxadiazole-2-thiol with chloroethyl morpholine hydrochloride to produce a compound with a 4-fluorophenyl moiety . Another approach includes the propargylation of a 2-(4-fluorophenyl)ethanone derivative followed by a click reaction to introduce a triazole ring . These methods suggest that the synthesis of the compound might involve similar strategies, such as functional group transformations and the use of halogenated intermediates.
Molecular Structure Analysis
The molecular structure of fluorophenyl compounds can be characterized using techniques such as NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to deduce the structure of "2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate" by analogy.
Chemical Reactions Analysis
The chemical reactions involving fluorophenyl compounds can be quite diverse. For instance, the compound synthesized in paper was screened for various biological activities, indicating that it can interact with biological targets. The reactivity of the fluorophenyl group in such compounds is influenced by the electron-withdrawing nature of the fluorine atom, which can affect the compound's ability to participate in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds are influenced by their molecular structure. For example, the presence of a fluorine atom can affect the compound's lipophilicity, boiling point, and stability. The specific properties of "this compound" would need to be determined experimentally, but insights can be drawn from related compounds, such as those described in the papers, which exhibit properties like high yield and purity , as well as biological activity .
Aplicaciones Científicas De Investigación
Intracellular Imaging
2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate has been utilized as a ratiometric fluorescent pH probe. This probe exhibits favorable optical properties for strong-acidity pH detection in living cells, providing a valuable tool for intracellular imaging. It demonstrates high selectivity, good photostability, and excellent cell membrane permeability, which is crucial for monitoring pH in living cells (Nan et al., 2015).
Enzyme Inhibition
This compound is instrumental in synthesizing novel indole-based oxadiazole scaffolds, which have shown potent inhibitory potential against the urease enzyme. These molecules display promising results in enzyme inhibitory kinetics and are considered valuable therapeutic agents in drug designing programs (Nazir et al., 2018).
Inhibitors for cPLA2α
The derivative 3-(1-Aryl-1H-indol-5-yl)propanoic acids have been synthesized and evaluated as new small molecule inhibitors for cytosolic phospholipase A2α (cPLA2α). This discovery contributes significantly to the research in the field of cPLA2α inhibitors, showing potential for therapeutic applications (Tomoo et al., 2014).
GPR40 Full Agonists
This compound is a precursor in the synthesis of GPR40 full agonists, which are considered attractive drug targets for treating type 2 diabetes. It has been used to synthesize derivatives that show promise in improving glycemic control in diabetic models, thus playing a significant role in diabetes research (Zhao et al., 2021).
Anti-Oxidant Potential
It also has been used in the green synthesis of derivatives with antioxidant potential. These derivatives, evaluated for their total antioxidant activity, ferric reducing antioxidant power, and total phenolic content, show potential for pharmaceutical applications (Zaheer et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c20-15-8-5-13(6-9-15)18(22)12-24-19(23)10-7-14-11-21-17-4-2-1-3-16(14)17/h1-6,8-9,11,21H,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIBYOWQUNXNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B3006319.png)

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3006321.png)

![tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3006326.png)
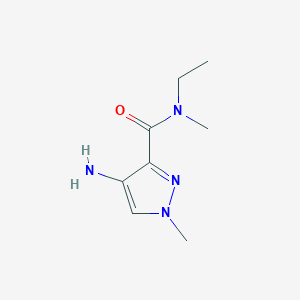
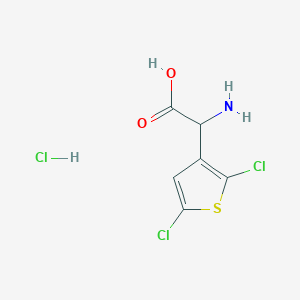
![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/no-structure.png)
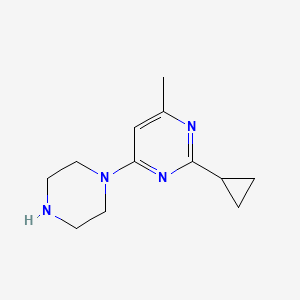
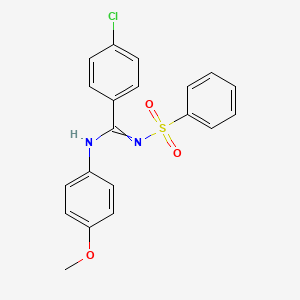
![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)
![2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3006338.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)